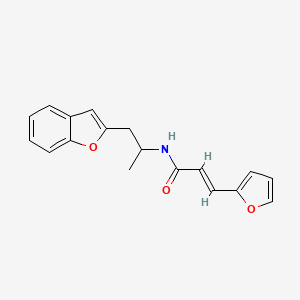
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is an organic compound that features both benzofuran and furan moieties These heterocyclic structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide typically involves the reaction of benzofuran derivatives with furan derivatives under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the acrylamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzofuran rings, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated derivatives. Substitution reactions can lead to various substituted benzofuran and furan derivatives.
Scientific Research Applications
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of its benzofuran and furan moieties.
Material Science: It is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzofuran and furan moieties can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one: This compound shares the furan moiety and has similar synthetic routes and applications.
(E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Another compound with a benzofuran moiety, studied for its biological activities.
Uniqueness
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is unique due to the combination of benzofuran and furan moieties in its structure. This combination imparts distinct biological and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(19-18(20)9-8-15-6-4-10-21-15)11-16-12-14-5-2-3-7-17(14)22-16/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPXYDYAUGQHIY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)
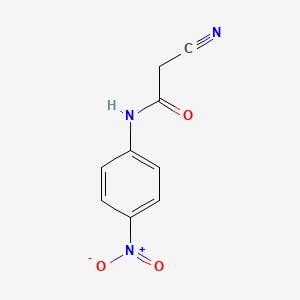
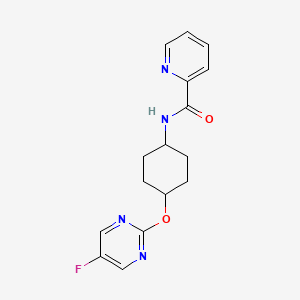
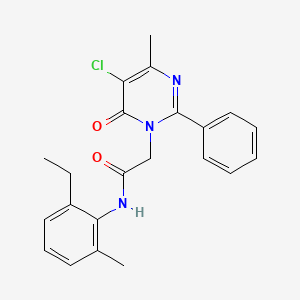
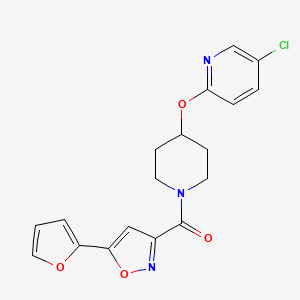
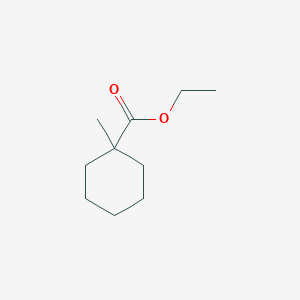

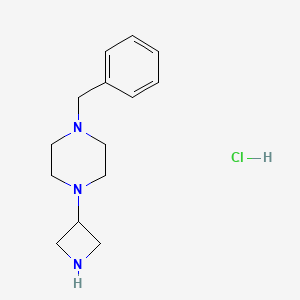
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)

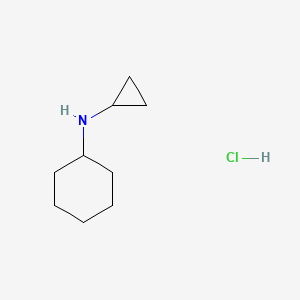
![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)
